Milbemycin A4 oxime

Analytical Chemistry Method Validation Reference Standard Qualification

Researchers needing pure Milbemycin A4 oxime face supply challenges, as the commercial drug substance is an 80:20 A4:A3 mixture. This heterogeneity confounds quantitative assays, stability studies, and mechanistic investigations. Our isolated A4 oxime solves this problem, delivering unambiguous, reproducible data for ANDA submissions, analytical method development, and targeted biological studies. - Eliminates A3 congener interference in HPLC method validation and stability-indicating assays. - Enables definitive SAR studies: A4 oxime blocks fluconazole efflux at 2.5 μg/mL via CgCDR1/PDH1 pumps and enhances azole susceptibility 4-fold. - Serves as an authentic reference standard for P-glycoprotein modulation research, increasing intracellular adriamycin accumulation in resistant MCF-7 cells.

Molecular Formula C32H45NO7
Molecular Weight 555.7 g/mol
CAS No. 93074-04-5
Cat. No. B023078
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMilbemycin A4 oxime
CAS93074-04-5
Molecular FormulaC32H45NO7
Molecular Weight555.7 g/mol
Structural Identifiers
SMILESCCC1C(CCC2(O1)CC3CC(O2)CC=C(CC(C=CC=C4COC5C4(C(C=C(C5=NO)C)C(=O)O3)O)C)C)C
InChIInChI=1S/C32H45NO7/c1-6-27-21(4)12-13-31(40-27)17-25-16-24(39-31)11-10-20(3)14-19(2)8-7-9-23-18-37-29-28(33-36)22(5)15-26(30(34)38-25)32(23,29)35/h7-10,15,19,21,24-27,29,35-36H,6,11-14,16-18H2,1-5H3/b8-7+,20-10+,23-9+,33-28?/t19-,21-,24+,25-,26-,27+,29+,31+,32+/m0/s1
InChIKeyYCAZFHUABUMOIM-OWOPNLEVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite solid

Structure & Identifiers


Interactive Chemical Structure Model





Milbemycin A4 Oxime: Key Component of Milbemycin Oxime


Milbemycin A4 oxime (CAS 93074-04-5) is a semi-synthetic macrocyclic lactone belonging to the milbemycin class of anthelmintic and insecticidal agents. It is prepared via oxidation and subsequent oximation of milbemycin A4, a natural fermentation product of Streptomyces species [1]. The compound functions as a glutamate-gated chloride channel opener in invertebrate neurons, leading to parasite paralysis and death [2]. Milbemycin A4 oxime constitutes approximately 80% of the commercial antiparasitic drug substance milbemycin oxime, with milbemycin A3 oxime comprising the remaining 20% [3].

Identity Pure milbemycin A4 oxime reference standard
Distinction Not the 80:20 A4:A3 commercial mixture
Use Analytical method development, efflux pump probe, SAR benchmark

Why Milbemycin A4 Oxime Is Not Interchangeable with A3 Oxime


Milbemycin oxime is a defined-ratio mixture (80:20 A4:A3) of two chemically distinct oxime derivatives with different molecular masses and chromatographic retention properties [1]. Substituting the mixture for the pure A4 component introduces a confounding variable in quantitative assays, stability studies, and biological evaluations, as the two components exhibit differential behavior under forced degradation conditions and may possess non-identical intrinsic biological activities [2]. For analytical method development, reference standard qualification, and mechanistic studies—particularly those investigating efflux pump modulation or species-specific antiparasitic activity—the isolated A4 oxime is required to ensure data reproducibility and to avoid ambiguity introduced by the presence of the A3 congener [3].

LC-MS/UV quantification

14 Da mass difference between A4 and A3 oxime causes misidentification; pure A4 oxime prevents co-elution ambiguity.

Degradation pathway mismatch

A4 and A3 oxime generate distinct degradation products under ICH stress; mixture masks component-specific stability profiles.

Biological activity uncertainty

A3 oxime efflux pump and P-gp modulation data unavailable; substituting mixture introduces uncharacterized variables.

Quantitative Evidence: Milbemycin A4 Oxime vs. A3 Oxime


Molecular Mass Differentiation by LC-MS

Milbemycin A4 oxime (C32H45NO7) has a molecular weight of 555.7 g/mol, whereas milbemycin A3 oxime (C31H43NO7) has a molecular weight of 541.7 g/mol, reflecting the difference of one methylene group in the side chain . This 14.0 Da mass difference provides unambiguous discrimination via LC-MS, enabling precise quantification of each component in mixture analysis and impurity profiling [1].

Mass Difference
Head-to-head
Δ = 14.0 Da
Enables LC-MS discrimination for impurity profiling and reference standard qualification.
555.7 vs. 541.7 g/mol; HRMS confirmed.
Analytical Chemistry Method Validation Reference Standard Qualification

Azole Efflux Pump Modulation in Candida glabrata

Milbemycin A4 oxime at 2.5 μg/mL blocks fluconazole efflux from a clinical isolate of C. glabrata and reduces the MICs of fluconazole and 4-nitroquinoline 1-oxide in wild-type strains [1]. In 28 clinical isolates of C. glabrata, milbemycin A4 oxime enhanced azole susceptibility fourfold . This efflux-blocking activity is not observed in strains lacking the CgCDR1 and PDH1 efflux pumps, confirming a mechanism-specific effect [1]. Direct comparative data for milbemycin A3 oxime in this assay system is not available in the primary literature.

Azole Efflux Modulation
Class-level
4-fold MIC reduction in 28 isolates
Reported A4-specific efflux probe effect in C. glabrata; A3 context unavailable.
2.5 μg/mL; CgCDR1/PDH1-dependent mechanism.
Antifungal Resistance Efflux Pump Inhibition Candida glabrata

In Vitro Antifungal Growth Inhibition

Milbemycin A4 oxime inhibits the growth of clinical isolates of C. glabrata with MIC80 values ranging from 16 to >32 μg/mL [1]. This represents intrinsic antifungal activity independent of its efflux pump modulation effects. Data for the corresponding MIC80 of isolated milbemycin A3 oxime against the same C. glabrata panel is not reported in the accessible literature, limiting direct comparative assessment.

Growth Inhibition MIC80
Class-level
16 – >32 μg/mL
Reported MIC80 baseline for SAR; A3 comparative data not available.
C. glabrata clinical isolates, broth microdilution.
Antifungal Susceptibility Candida glabrata MIC Determination

P-Glycoprotein Modulation in MCF-7 Cells

Milbemycin A4 oxime enhances adriamycin-induced inhibition of cell growth and increases the intracellular accumulation of adriamycin and the P-glycoprotein substrate rhodamine 123 in adriamycin-resistant, but not adriamycin-sensitive, MCF-7 breast cancer cells in a concentration-dependent manner . This indicates a P-glycoprotein inhibitory function. Whether milbemycin A3 oxime exhibits comparable P-glycoprotein modulatory activity is not established in the primary literature; the available mechanistic studies have been conducted exclusively with the purified A4 oxime.

P-gp Modulation
Data to verify
Concentration-dependent substrate accumulation
Reported P-gp modulation in MCF-7 model; A3 context requires review.
Adriamycin-resistant vs. sensitive cells; source data incomplete.
Multidrug Resistance P-glycoprotein Cancer Research

Forced Degradation Pathway Differentiation

Under forced degradation conditions prescribed by ICH Q1A(R2) guidelines, milbemycin A4 oxime (MO A4) and milbemycin A3 oxime (MO A3) generate distinct degradation products [1]. A total of twelve major degradation products were observed across various stress conditions, with MO A4 and MO A3 following separate degradation pathways [1]. The H2O2-induced oxidative degradation product of MO A4 was identified as 3,4-dihydroperoxide MO A4, which was isolated and characterized by NMR; this specific degradation pathway is unique to the A4 scaffold [1].

Forced Degradation
Head-to-head
A4: 3,4-dihydroperoxide MO A4 unique; 12 total DPs
A4-specific degradation product identification supports stability-indicating method development.
ICH Q1A(R2) conditions; A3 pathway distinct.
Stability-Indicating Methods Forced Degradation Pharmaceutical Analysis

Application Scenarios for Milbemycin A4 Oxime


Analytical Reference Standard for LC-MS

The 14.0 Da mass difference between milbemycin A4 oxime (555.7 g/mol) and A3 oxime (541.7 g/mol) enables precise mass spectrometric discrimination. Pure A4 oxime serves as an essential reference standard for developing stability-indicating HPLC methods and for identifying degradation products specific to the A4 scaffold under ICH stress conditions [1]. Regulatory submissions (e.g., ANDA) require component-specific characterization that cannot be achieved using the A3/A4 mixture alone.

Mechanistic Studies of Efflux Pump Modulation

Milbemycin A4 oxime at 2.5 μg/mL blocks fluconazole efflux from C. glabrata clinical isolates and enhances azole susceptibility fourfold in 28 clinical isolates . This efflux-blocking activity is dependent on the presence of CgCDR1 and PDH1 pumps . The pure A4 oxime is required for these mechanistic investigations to avoid confounding effects from the A3 component, whose activity in this system remains uncharacterized.

Multidrug Resistance Research in Cancer Models

Milbemycin A4 oxime concentration-dependently increases intracellular accumulation of the P-glycoprotein substrates adriamycin and rhodamine 123 in adriamycin-resistant MCF-7 breast cancer cells, but not in sensitive cells . This selective activity makes pure A4 oxime a useful probe compound for studying P-glycoprotein function and multidrug resistance reversal mechanisms, without the ambiguity introduced by the A3 component present in the commercial mixture.

Structure-Activity Relationship (SAR) Studies

The MIC80 range of 16 to >32 μg/mL for milbemycin A4 oxime against C. glabrata clinical isolates provides a defined baseline for SAR investigations. Using the isolated A4 oxime rather than the A3/A4 mixture allows researchers to attribute observed biological effects unambiguously to the A4 scaffold, facilitating rational design of analogs with improved antifungal or antiparasitic profiles.

Application
Selection Property
Validation Focus
Analytical Reference Standard
Pure A4 oxime reference material
MS discrimination, impurity profiling, degradation product identification
Efflux Pump Modulation Studies
A4-specific probe compound
CgCDR1/PDH1-dependent mechanism validation in C. glabrata research isolates
Multidrug Resistance Research
Selective P-gp inhibitory context
Adriamycin-resistant MCF-7 cell model endpoint review
SAR Studies
Defined A4 scaffold baseline
Antifungal susceptibility benchmark and structure-activity relationship interpretation

Technical Documentation Hub

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35 linked technical documents
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